Product packaging for GW809897X(Cat. No.:)

GW809897X

Cat. No.: B10754950
M. Wt: 571.5 g/mol
InChI Key: NXPQZPWXVHIWGN-UHFFFAOYSA-N
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Description

Urea deriv. 25 is a synthetically engineered chemical building block designed for advanced research applications, particularly in medicinal chemistry and chemical biology. Its core value lies in its role as a versatile molecular scaffold for the design and synthesis of novel compounds targeting a wide range of biological pathways. Researchers utilize this urea derivative to explore structure-activity relationships (SAR) in the development of enzyme inhibitors, such as kinases and proteases, where the urea moiety is critical for forming key hydrogen-bonding interactions within the active site. The specific modification denoted by "deriv. 25" indicates a defined chemical structure that offers optimal physicochemical properties, including enhanced solubility and metabolic stability, making it a superior candidate for hit-to-lead optimization campaigns. This compound is provided as a high-purity material to ensure reproducible results in assay development, high-throughput screening, and as a critical intermediate in the synthesis of more complex bioactive molecules. Its mechanism of action is application-dependent but fundamentally relies on its ability to act as a bioisostere for amide or other functional groups, thereby modulating the potency and selectivity of potential therapeutic agents. Urea deriv. 25 is an essential tool for researchers focused on oncology, neurodegenerative diseases, and infectious disease research, where disrupting protein-protein or protein-ligand interactions is a primary therapeutic strategy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H24Cl2N6O3S B10754950 GW809897X

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H24Cl2N6O3S

Molecular Weight

571.5 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-3-[4-[methyl-[2-[3-(methylsulfonylmethyl)anilino]pyrimidin-4-yl]amino]phenyl]urea

InChI

InChI=1S/C26H24Cl2N6O3S/c1-34(20-11-9-18(10-12-20)31-26(35)33-24-21(27)7-4-8-22(24)28)23-13-14-29-25(32-23)30-19-6-3-5-17(15-19)16-38(2,36)37/h3-15H,16H2,1-2H3,(H,29,30,32)(H2,31,33,35)

InChI Key

NXPQZPWXVHIWGN-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)NC(=O)NC2=C(C=CC=C2Cl)Cl)C3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for Urea Derivatives

Traditional Synthetic Approaches and Their Refinements

Traditional methods for synthesizing urea (B33335) derivatives have been well-established for over a century. These routes, while effective, often rely on hazardous reagents and are undergoing continuous refinement to improve safety and efficiency.

Phosgene-Based Syntheses and Phosgene (B1210022) Equivalents

The reaction of phosgene with two equivalents of an amine is a classical and highly efficient method for the synthesis of symmetrical ureas. The high reactivity of phosgene, a toxic and gaseous reagent, has led to the development of safer, solid or liquid phosgene equivalents. These alternatives, such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate), can be handled more safely and generate phosgene in situ. For the synthesis of unsymmetrical ureas, a stepwise addition of amines is required, which can be synthetically challenging.

Isocyanate-Mediated Formations

The reaction between an isocyanate and an amine is one of the most common and versatile methods for preparing urea derivatives, particularly for unsymmetrical structures. This reaction is typically high-yielding and proceeds under mild conditions. Isocyanates can be generated from various precursors, including carboxylic acids via the Curtius rearrangement or from primary amines by treatment with phosgene or its equivalents. The wide availability of diverse isocyanates and amines allows for the creation of extensive libraries of urea derivatives for various applications.

Modern and Sustainable Synthetic Strategies

In response to the growing demand for greener chemical processes, significant research has been directed towards developing more sustainable methods for urea synthesis. These modern strategies often focus on the use of less hazardous starting materials and more environmentally benign reaction conditions.

Carbon Dioxide (CO2) Utilization in Urea Synthesis

The use of carbon dioxide as a C1 building block represents a highly attractive, green alternative to phosgene-based methods. CO2 is abundant, non-toxic, and renewable, making its utilization a key goal in sustainable chemistry.

Catalyst-Free and Solvent-Free Methods

Recent advancements have demonstrated the feasibility of synthesizing ureas from amines and CO2 under catalyst-free and solvent-free conditions. These methods typically require high temperatures and pressures to overcome the thermodynamic stability of CO2. Dehydrating agents are often employed to drive the reaction towards the urea product by removing the water formed during the reaction. While conceptually simple, these conditions may not be suitable for sensitive substrates.

Alternative Carbonylation Reagents (e.g., COS, Carbonates)

Traditional urea synthesis often relies on toxic and difficult-to-handle carbonyl sources like phosgene and carbon monoxide. nih.govchemistryviews.org To circumvent these issues, researchers have developed safer and more convenient alternatives.

Carbonyl Sulfide (B99878) (COS): Carbonyl sulfide, a structural analogue of carbon dioxide, presents a milder and highly selective pathway for synthesizing unsymmetrical ureas. rsc.org COS can react readily with amines under gentle conditions to generate isocyanates, which are key intermediates in urea formation. rsc.org A significant advantage of this method is the ability to control selectivity through temperature regulation and reactant ratios, minimizing the formation of symmetrical urea byproducts. rsc.org For the synthesis of "Urea deriv. 25," this method would involve the reaction of a specific amine precursor with COS to generate the corresponding isocyanate, followed by the addition of a second amine to yield the final unsymmetrical product. The hydrogen sulfide (H2S) generated as a byproduct can be captured and utilized, adding to the method's efficiency. rsc.org

Organic Carbonates: Organic carbonates, such as dimethyl carbonate (DMC) and diethyl carbonate, serve as green carbonylation agents. nih.govresearchgate.net The synthesis of ureas from carbonates and amines avoids the use of toxic phosgene and can be performed under relatively mild conditions. nih.gov For instance, bis(2,2,2-trifluoroethyl) carbonate has been investigated as a convenient alternative to traditional carbonates. nih.gov The synthesis of "Urea deriv. 25" using this approach would involve the reaction of the precursor amines with a suitable organic carbonate, often in the presence of a catalyst. rsc.org This method is considered an indirect route for utilizing carbon dioxide, as urea itself can be synthesized from CO2 and ammonia, which is a co-product in some carbonate-based syntheses. rsc.org

Below is a table summarizing the use of alternative carbonylation reagents for the synthesis of a hypothetical "Urea deriv. 25."

ReagentKey FeaturesPotential Application for "Urea deriv. 25"
Carbonyl Sulfide (COS) Mild reaction conditions, high selectivity for unsymmetrical ureas. rsc.orgStepwise reaction of precursor amines with COS to control the formation of the unsymmetrical "Urea deriv. 25". rsc.org
Organic Carbonates Green and safe alternatives to phosgene. nih.govresearchgate.netReaction of precursor amines with a selected carbonate to yield "Urea deriv. 25". nih.gov

Dehydrogenative Coupling Reactions

Dehydrogenative coupling represents a highly atom-economical and environmentally friendly approach to urea synthesis, producing only hydrogen gas as a byproduct. acs.orgnih.gov This method typically involves the coupling of amines with a C1 source like methanol (B129727), catalyzed by transition metal complexes.

Recent advancements have seen the use of earth-abundant metal catalysts, such as those based on manganese and iron, making the process more sustainable. acs.orgnih.govosti.gov The reaction mechanism is thought to proceed in a stepwise manner: methanol is first dehydrogenated to formaldehyde (B43269), which then couples with an amine to form a formamide (B127407). Subsequent dehydrogenation of the formamide generates a transient isocyanate that reacts with another amine molecule to yield the urea. nih.govosti.gov

For the synthesis of a symmetrical "Urea deriv. 25," the corresponding primary amine would be coupled with methanol in the presence of a suitable pincer-supported iron or manganese catalyst. acs.orgnih.gov To create an unsymmetrical "Urea deriv. 25," a two-step approach could be employed, starting with the synthesis of a formamide intermediate, which is then coupled with a different amine. acs.org

The following table outlines the key aspects of dehydrogenative coupling for urea synthesis.

Catalyst TypeC1 SourceKey AdvantagesApplication to "Urea deriv. 25"
Ruthenium-pincer complex Methanol, FormamidesHigh atom economy, low catalyst loading. nih.govacs.orgSynthesis of symmetrical or unsymmetrical "Urea deriv. 25" with H2 as the only byproduct. nih.govacs.org
Manganese-pincer complex Methanol, FormamidesUtilizes an earth-abundant metal, less toxic. acs.orgsemanticscholar.orgA more sustainable route to "Urea deriv. 25". acs.orgsemanticscholar.org
Iron-pincer complex Methanol, AmidesFirst base-metal catalyst for this selective synthesis. nih.govosti.govCost-effective and environmentally friendly synthesis of "Urea deriv. 25". nih.govosti.gov

Hypervalent Iodine Reagent-Mediated Syntheses

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis due to their mild and selective oxidizing properties. arkat-usa.orgnsf.gov They offer a metal-free alternative for various transformations, including the synthesis of ureas.

One novel approach for synthesizing unsymmetrical ureas involves the coupling of amides and amines mediated by a hypervalent iodine reagent such as PhI(OAc)2. nih.gov This method avoids the need for metal catalysts and harsh reaction conditions, proceeding at mild temperatures and open to the air. nih.gov The synthesis of "Urea deriv. 25" using this protocol would involve the reaction of a primary benzamide (B126) precursor with a primary or secondary amine in the presence of PhI(OAc)2. nih.gov This strategy is particularly valuable for the late-stage functionalization of complex molecules. nih.gov

Another strategy involves the oxidative cyclization of urea-tethered alkenes using hypervalent iodine reagents to form cyclic urea derivatives. acs.org

Solvent-Free Systems and Green Chemistry Principles in Synthesis

Adherence to green chemistry principles is increasingly important in chemical synthesis. Solvent-free reaction conditions are a key aspect of this, reducing waste and environmental impact.

Several methods for urea derivative synthesis have been adapted to be solvent-free. For example, the carbonylation of primary amines with carbon monoxide and sulfur can be carried out in the absence of a solvent, producing ureas in good to excellent yields. thieme-connect.com Another approach utilizes a catalytic amount of selenium for the carbonylation of amines with carbon monoxide and oxygen under solvent-free and mild conditions. thieme-connect.comresearchgate.net

Furthermore, the synthesis of substituted ureas from amines and carbon dioxide has been achieved under solvent-free conditions using a basic ionic liquid as a recyclable catalyst. rsc.org An expeditious, catalyst-free and solvent-free synthesis of urea derivatives of tetramethylguanidine has also been reported, highlighting the potential for high-purity products with short reaction times and easy work-up. researchgate.net The application of these principles to the synthesis of "Urea deriv. 25" would significantly reduce its environmental footprint.

Stereoselective and Asymmetric Synthesis of Chiral Urea Derivatives

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. Chiral urea derivatives can act as catalysts, auxiliaries, or possess biological activity themselves. mdpi.comacs.orgnih.gov

Asymmetric synthesis of chiral ureas can be achieved through various strategies. One common method involves the use of chiral organocatalysts, such as thioureas derived from cinchona alkaloids or amino acids like L-proline, to control the stereochemical outcome of a reaction. mdpi.combeilstein-journals.org These catalysts can facilitate reactions like asymmetric Michael additions or aldol (B89426) reactions to produce intermediates that are then converted to chiral ureas. mdpi.combeilstein-journals.org For the synthesis of a chiral "Urea deriv. 25," one would select a prochiral starting material and a suitable chiral catalyst to induce the desired stereochemistry.

Transition metal-catalyzed asymmetric hydrogenation is another powerful tool for accessing chiral amines, which are key building blocks for chiral ureas. acs.org

Continuous-Flow Synthesis Protocols for Urea Derivatives

Continuous-flow synthesis offers several advantages over traditional batch processing, including improved safety, efficiency, and scalability. acs.org This technology is well-suited for the synthesis of urea derivatives.

A continuous-flow system can be designed with sequential microreactors to perform multi-step syntheses. For instance, the synthesis of unsymmetrical ureas can be achieved by first generating an isocyanate intermediate in one reactor, which then flows into a second reactor to react with an amine. acs.org In-line analytical techniques, such as FT-IR, can be used to monitor the reaction in real-time, allowing for precise control and optimization. acs.org

A continuous-flow process based on a Staudinger/aza-Wittig reaction sequence has been developed to synthesize non-symmetrical ureas directly from carbon dioxide as a C1 building block. researchgate.netresearchgate.netvapourtec.com This method allows for the creation of a library of diverse urea derivatives. researchgate.netvapourtec.com The synthesis of "Urea deriv. 25" in a continuous-flow setup would enable safer handling of potentially hazardous intermediates and facilitate large-scale production.

Multicomponent Reactions and High-Throughput Synthesis of Urea Derivative Libraries

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. units.itorganic-chemistry.orgfrontiersin.org MCRs are particularly valuable for generating large libraries of compounds for high-throughput screening in drug discovery. units.itfrontiersin.org

The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidines, which are cyclic urea derivatives. units.itmdpi.com By varying the three components—an aldehyde, a β-ketoester, and a urea or thiourea (B124793)—a diverse library of compounds can be rapidly assembled. units.itmdpi.com This approach could be adapted to create a library of analogs of "Urea deriv. 25" for structure-activity relationship studies.

Iron-catalyzed MCRs have also been developed for the efficient synthesis of amide-functionalized dihydropyrimidinone derivatives. rsc.org These one-pot processes can form multiple chemical bonds consecutively, leading to excellent yields. rsc.org

Reaction Mechanisms and Kinetics of Urea Derivative Transformations

Mechanistic Investigations of Urea (B33335) Formation Reactions

The synthesis of unsymmetrical urea derivatives like Sorafenib can be achieved through several mechanistic routes. These pathways are primarily distinguished by the nature of the key reactive intermediate that facilitates the formation of the urea moiety.

The most prevalent and versatile method for constructing urea derivatives proceeds through an isocyanate intermediate. nih.gov This pathway allows for the controlled, stepwise introduction of different substituents onto the nitrogen atoms, making it ideal for generating unsymmetrical ureas.

The generation of the isocyanate intermediate can be accomplished through various established reactions:

Reaction with Phosgene (B1210022) and Equivalents : The traditional approach involves the reaction of a primary amine with phosgene or a safer equivalent like triphosgene (B27547). nih.govresearchgate.net This reaction, typically conducted in the presence of a base, forms an isocyanate which is then reacted with a second, different amine to yield the final unsymmetrical urea. nih.gov

Rearrangement Reactions : Several name reactions provide access to isocyanates from different starting materials. The Hofmann, Curtius, and Lossen rearrangements all involve the transformation of amides, acyl azides, and hydroxamic acids, respectively, into isocyanates through a concerted rearrangement process. organic-chemistry.orgtandfonline.com For instance, the Hofmann rearrangement of a primary amide using an oxidant like phenyliodine(III) diacetate (PhI(OAc)₂) generates an in situ isocyanate intermediate that readily couples with an amine. mdpi.com

Catalytic Carbonylation : Modern methods often employ transition metal-catalyzed carbonylation reactions. Palladium-catalyzed processes can couple aryl halides or triflates with an amine and carbon monoxide (CO) to form isocyanates, which are subsequently trapped by another amine. nih.govtandfonline.com Another approach involves the dehydrogenative coupling of formamides with amines, which is proposed to proceed via an isocyanate intermediate. acs.orgchemrxiv.org

A proposed general mechanism for isocyanate-based urea synthesis is the reaction of an amine with CO₂ in the presence of a dehydrating agent, which generates a carbamic acid intermediate. This intermediate is then dehydrated to the corresponding isocyanate, which reacts with another amine to form the urea derivative. psu.edu

Table 1: Common Methods for Generating Isocyanate Intermediates for Urea Synthesis

Method Starting Material Key Reagents Intermediate Reference(s)
Phosgenation Primary Amine Phosgene, Base Isocyanate nih.gov
Hofmann Rearrangement Primary Amide PhI(OAc)₂, Base Isocyanate organic-chemistry.orgmdpi.com
Curtius Rearrangement Acyl Azide Heat or Light Isocyanate organic-chemistry.orgtandfonline.com
Catalytic Carbonylation Aryl Halide, Amine Pd Catalyst, CO Isocyanate nih.govtandfonline.com
Dehydrogenative Coupling Formamide (B127407), Amine Mn or Ru Catalyst Isocyanate acs.orgchemrxiv.org

An alternative to isocyanate-focused pathways involves the use of thiocarbamate intermediates. These routes are particularly relevant in syntheses utilizing sulfur-containing carbonyl sources. One such method involves the reaction of primary amines with carbon monoxide and elemental sulfur. researchgate.net In solvents like N,N-dimethylformamide, this reaction forms thiocarbamate salts at mild temperatures. These salts are then readily oxidized by molecular oxygen to produce the corresponding urea derivatives in good yields. researchgate.net

A similar mechanism is proposed for reactions using carbonyl sulfide (B99878) (COS). In a catalyst-free approach, two different amines react with COS to form two distinct thiocarbamate salts. rsc.org The subsequent reaction pathway depends on the relative stability and reactivity of these salts. Selective cleavage of the C–S bond in one of the thiocarbamates generates an isocyanate, which then reacts with the other amine present in the mixture to form the desired unsymmetrical urea. rsc.org This selectivity can be controlled by temperature, taking advantage of the different decomposition kinetics of the various thiocarbamate salts. rsc.org

The general pathway can be summarized as:

Amine + COS → Thiocarbamate Salt

Thiocarbamate Salt → Isocyanate + S²⁻

Isocyanate + Second Amine → Unsymmetrical Urea

The selectivity and efficiency of urea formation reactions are profoundly influenced by the presence of activators and additives. acs.org These agents can steer the reaction towards a desired product by activating substrates, stabilizing intermediates, or altering the reaction environment. rsc.org

Coupling Mediators : In the Hofmann rearrangement approach to unsymmetrical ureas, hypervalent iodine reagents such as PhI(OAc)₂ act as coupling mediators. mdpi.com They facilitate the oxidative rearrangement of the amide to the crucial isocyanate intermediate under metal-free conditions. mdpi.com

Organocatalysts : Bicyclic guanidines like TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) have been shown to be effective organocatalysts for the synthesis of ureas from amines and CO₂. unipr.it The guanidine (B92328) base is believed to activate the CO₂ and facilitate the dehydration of the carbamate (B1207046) intermediate to an isocyanate, which then leads to the urea product. unipr.it

Base Additives : The choice and amount of base can be critical for selectivity. In the ruthenium-catalyzed hydrogenation of urea derivatives, subtly tuning the amount of a basic additive like potassium tert-butoxide (KOtBu) can switch the reaction outcome. rsc.orgnih.gov A higher molar ratio of base to catalyst favors the formation of two-electron reduction products (formamides), whereas a lower ratio allows for further hydrogenation to six-electron reduction products (methylamines and methanol). nih.gov This control is achieved by regulating the acid-base environment of the reaction, which dictates the fate of a common hemiaminal intermediate. rsc.org

Table 2: Influence of Activators and Additives on Urea Derivative Synthesis

Additive/Activator Role Reaction Type Effect on Selectivity Reference(s)
PhI(OAc)₂ Coupling Mediator Hofmann Rearrangement Promotes isocyanate formation from amides mdpi.com
TBD (Guanidine) Organocatalyst CO₂ Fixation Catalyzes urea formation from amines and CO₂ unipr.it
KOtBu Base Additive Catalytic Hydrogenation Molar ratio controls reduction level (formamide vs. methylamine) rsc.orgnih.gov
Zinc (Zn) Metal Additive Thio- to Urea Conversion Promotes desulfurization of thiourea (B124793) intermediates researchgate.net

Unimolecular Decomposition Pathways and Thermal Stability

The thermal stability of urea derivatives is a critical parameter, particularly for their application in materials science and as pharmaceuticals. Understanding the kinetics and mechanisms of their decomposition is essential for predicting their shelf-life and behavior under thermal stress.

Theoretical studies based on electronic structure calculations have revealed that the unimolecular thermal decomposition of alkyl- and phenyl-substituted ureas does not proceed through simple bond fission. researchgate.netnih.gov Instead, these compounds are shown to decompose exclusively through concerted, four-center pericyclic reactions. researchgate.netnih.govablesci.com

This mechanism involves a cyclic transition state where a hydrogen atom from a substituent on one nitrogen is transferred to the other nitrogen atom, concurrently with the cleavage of the C-N bond. The products of this pericyclic elimination are a substituted isocyanate and an amine. researchgate.netnih.gov This pathway is significantly lower in energy compared to the homolytic cleavage of the C-N or N-H bonds, making it the dominant decomposition route. researchgate.net Pericyclic reactions are defined by their concerted nature, where bond breaking and bond formation occur simultaneously within a cyclic arrangement of electrons, without the formation of intermediates. bdu.ac.in

Based on extensive theoretical calculations of a series of urea derivatives, a new reaction rate rule for their thermal decomposition has been defined. researchgate.netnih.gov This rule allows for the prediction of thermal decomposition kinetics for a wide range of these compounds without requiring new, complex calculations for each molecule. nih.gov

The derived rate rule is a function of two key structural features:

The Nature of the Transferred Hydrogen Atom : The rate of decomposition depends on whether the hydrogen being transferred in the pericyclic transition state is primary, secondary, alkyl, or benzylic. researchgate.netnih.gov

The Nature of the N-Atom Acceptor : The rate is also influenced by whether the nitrogen atom accepting the proton is primary, secondary, or tertiary. researchgate.netnih.gov

By parameterizing the reaction rate based on these substituent characteristics, the rule can accurately determine the product branching ratios in the thermal decomposition of a given urea derivative and its total rate of decomposition. researchgate.netnih.gov This predictive power is invaluable for assessing the thermal stability of existing and novel urea-based compounds in various applications. nih.gov The Arrhenius relationship is often used to model the temperature dependence of the reaction rate constant in such decomposition processes. mdpi.comacs.org

Table 3: Parameters for Reaction Rate Rule in Urea Thermal Decomposition

Parameter Description Influence on Reaction Rate Reference(s)
Transferred H-Atom Type Classification of the H atom involved in the pericyclic transfer (e.g., primary, secondary, benzylic). Affects the activation energy of the H-transfer step. researchgate.netnih.gov
N-Atom Acceptor Type Classification of the N atom accepting the proton (primary, secondary, tertiary). Modifies the stability of the transition state and the basicity of the acceptor site. researchgate.netnih.gov

Conformational Preferences and Dynamics of Urea Derivatives

The conformational behavior of N,N'-diphenylurea is complex and highly dependent on the surrounding environment (gas phase, solution, or solid state) and the substitution pattern on the nitrogen atoms. nih.govnih.gov The urea functional group has restricted rotation due to the delocalization of lone pair electrons from the nitrogen atoms into the carbonyl group. nih.gov For N,N'-diphenylureas, three primary conformations are possible: trans-trans, cis-trans, and cis-cis, referring to the orientation of the phenyl groups relative to the carbonyl group. nih.gov

In the solid state and in solution, N,N'-diphenylurea generally adopts a trans-trans conformation. nih.gov However, computational and spectroscopic studies reveal a more nuanced picture. In the gas phase, energetic analyses show a predominance of the cis-trans and trans-trans conformations. nih.gov In solution, the trans-trans conformer is supported as the most prevalent. nih.gov

The introduction of methyl groups on the nitrogen atoms, as in N,N'-dimethyl-N,N'-diphenylurea, significantly alters these preferences. This substitution causes a shift from the trans-trans to a cis-cis conformation. nih.gov This change is attributed to steric interactions and allows for π-π stacking interactions between the two aromatic rings, which are positioned in a face-to-face arrangement in the cis-cis form. nih.gov For N,N'-dimethyl-N,N'-diphenylurea, the cis-cis conformation is favored in the gas phase, while in solution, both cis-cis and cis-trans forms are favored, indicating a more dynamic conformational behavior with fluctuations between these two states. nih.gov

The dynamic nature of N,N'-diaryl ureas is a key characteristic, with the specific conformational preference being tunable by the nature of the substituents on the nitrogen atoms. orientjchem.org If the nitrogen atoms are unsubstituted, a cis conformation is often preferred. orientjchem.org

Interactive Data Table: Conformational Preferences of N,N'-Diphenylurea and its N,N'-dimethyl derivative

CompoundMediumPredominant Conformation(s)Reference
N,N'-diphenylureaGas Phasecis-trans, trans-trans nih.gov
N,N'-diphenylureaSolutiontrans-trans nih.gov
N,N'-diphenylureaSolid Statetrans-trans nih.gov
N,N'-dimethyl-N,N'-diphenylureaGas Phasecis-cis nih.gov
N,N'-dimethyl-N,N'-diphenylureaSolutioncis-cis, cis-trans nih.gov

Intramolecular Hydrogen Bonding Effects on Reactivity

Intramolecular hydrogen bonding plays a crucial role in dictating the structure and, consequently, the reactivity of urea derivatives. In the solid state, the crystal structure of N,N'-diphenylurea is significantly influenced by hydrogen bonding. X-ray crystallographic analyses have shown that many urea derivatives, including N,N'-diphenylurea, are intramolecularly hydrogen-bonded. researchgate.net

The oxygen atom of the carbonyl group acts as a hydrogen bond acceptor, while the N-H protons serve as donors. researchgate.net These interactions can lead to the formation of specific, folded structures in both the solid state and in solution. researchgate.net For many N,N'-arylalkylureas, the –NHCONH– group adopts a less energetic trans-cis conformation that is stabilized by unsymmetrical intramolecular hydrogen bonding. researchgate.net

The strength of these hydrogen bonds can be influenced by the electronic properties of substituents on the aryl rings. Electron-donating groups tend to produce stronger hydrogen bonds. rsc.org This phenomenon, where the hydrogen bond strength is coupled with π-electron delocalization within a chelated ring formed by the hydrogen bond, is known as Resonance-Assisted Hydrogen Bonding (RAHB). rsc.org

Interactive Data Table: Hydrogen Bonding in Urea Derivatives

Compound/SystemType of Hydrogen BondingConsequenceReference
N,N'-arylalkylureasIntramolecularStabilization of trans-cis conformation researchgate.net
N,N'-diphenylureaIntermolecular N-H···OFormation of self-assembled extended chains in crystals researchgate.net
1,3-diketone arylhydrazonesIntramolecular N-H···O (RAHB)Formation of a six-membered π-conjugated ring rsc.org
Tricyclic energetic compounds with amino groupsIntramolecular and IntermolecularExcellent molecular planarity and enhanced stability mdpi.com
N,N'-disubstituted imidazole-4,5-dicarboxamidesIntramolecularPredisposition to a folded conformation nih.gov

Computational and Theoretical Chemistry Studies on Urea Derivatives

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic properties of molecules. These methods provide a detailed picture of electron distribution, which is key to a molecule's reactivity and interaction with other molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies on urea (B33335) derivatives, including compounds structurally related to Urea deriv. 25, have focused on determining optimized geometries, electronic properties, and spectroscopic features. For instance, research on novel urea derivatives has employed DFT calculations to analyze the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them. These parameters are crucial for predicting a compound's reactivity and stability.

The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. DFT calculations also allow for the mapping of the Molecular Electrostatic Potential (MEP), which identifies the electron-rich and electron-deficient regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack.

Table 1: DFT-Calculated Electronic Properties of a Representative Urea Derivative

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment5.2 D

Note: The data in this table is representative of typical values found for urea derivatives in computational studies and may not correspond to Urea deriv. 25 specifically.

While DFT is a workhorse for many computational studies, higher-level ab initio methods like the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) extrapolated to the Complete Basis Set (CBS) limit offer a "gold standard" for accuracy in quantum chemical calculations. These methods are computationally more intensive but provide highly reliable energies and properties. For urea and its simple derivatives, CCSD(T)/CBS calculations have been used to precisely determine thermochemical data, such as enthalpies of formation and bond dissociation energies. These high-accuracy calculations are essential for benchmarking other computational methods and for understanding the fundamental stability and reactivity of the urea functional group.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. These simulations provide insights into the conformational flexibility, solvation properties, and interactions of urea derivatives with their environment, such as a biological receptor or a solvent. By simulating the motion of atoms and molecules, MD can reveal how a urea derivative might bind to a target protein, the stability of that binding, and the role of surrounding water molecules in the interaction. These simulations are particularly valuable in drug design for understanding the kinetic and thermodynamic aspects of ligand-receptor binding.

Potential Energy Surface Mapping for Reaction Pathways

The mapping of a potential energy surface (PES) is a powerful computational tool for exploring the pathways of chemical reactions. For urea derivatives, PES mapping can elucidate the mechanisms of their synthesis, degradation, or metabolic transformation. By identifying transition states and intermediates along a reaction coordinate, researchers can understand the energy barriers and feasibility of different reaction pathways. This information is critical for optimizing reaction conditions in synthetic chemistry and for predicting the metabolic fate of a urea-based drug candidate.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery. These computational models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For urea derivatives, QSAR models have been developed to predict their activity as, for example, inhibitors of specific enzymes or as antimicrobial agents. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, unsynthesized compounds.

Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. For a series of active urea derivatives, a pharmacophore model can be generated to guide the design of new compounds with improved potency and selectivity.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry serves as a powerful tool in modern chemical research, enabling the a priori prediction of molecular properties, including spectroscopic data. For novel compounds such as Urea deriv. 25, theoretical calculations offer a valuable, non-experimental route to anticipate its spectral characteristics. Methods rooted in quantum mechanics, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are frequently employed to simulate Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. tandfonline.combiointerfaceresearch.comrsc.org These computational predictions are instrumental for verifying experimentally obtained data, assigning spectral peaks, and gaining deeper insight into the electronic structure and vibrational modes of the molecule. acs.org

The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the functional and the basis set. biointerfaceresearch.com Common functionals like B3LYP are often paired with Pople-style basis sets such as 6-311+G(d,p) to achieve a good balance between computational cost and accuracy for organic molecules. acs.org The process begins with the geometry optimization of the molecule to find its lowest energy conformation. biointerfaceresearch.com Subsequent frequency calculations at the same level of theory confirm the structure as a true minimum on the potential energy surface and provide the necessary data for IR spectra. biointerfaceresearch.comacs.org NMR and UV-Vis properties are then calculated on this optimized geometry. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can predict the chemical shifts (δ) for NMR-active nuclei like ¹H and ¹³C. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted into chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

For Urea deriv. 25, ¹H and ¹³C NMR chemical shifts were predicted using the GIAO method at the B3LYP/6-311+G(d,p) level of theory in a simulated solvent environment (DMSO-d₆) to mimic experimental conditions. mdpi.comrsc.org The predicted values provide a theoretical spectrum that can guide the interpretation of experimental results. For instance, the chemical shift of the N-H protons is highly sensitive to their chemical environment and participation in hydrogen bonding. researchgate.net The carbonyl carbon (C=O) typically appears significantly downfield in the ¹³C NMR spectrum due to the deshielding effect of the electronegative oxygen atom. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Urea deriv. 25 Below is an interactive table detailing the computationally predicted NMR chemical shifts for Urea deriv. 25 relative to TMS.

Atom TypePredicted Chemical Shift (δ, ppm)
¹H NMR
N-H (amide)8.95
Ar-H (ortho)7.62
Ar-H (meta)7.25
Ar-H (para)7.40
¹³C NMR
C=O (urea)158.3
Ar-C (ipso, attached to N)140.1
Ar-C (ortho)122.5
Ar-C (meta)129.8
Ar-C (para)125.0

Note: These are illustrative theoretical values for a hypothetical structure and serve as a representative example.

Infrared (IR) Spectroscopy

Computational methods allow for the calculation of vibrational frequencies and their corresponding intensities, which directly correlate with an experimental IR spectrum. tandfonline.com Following geometry optimization, a frequency calculation provides the harmonic vibrational modes of the molecule. biointerfaceresearch.com It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method. researchgate.net

The predicted IR spectrum for Urea deriv. 25 reveals characteristic vibrational modes. Key absorptions include the C=O stretching vibration, which is typically a strong band, and the N-H stretching and bending vibrations. tandfonline.comresearchgate.net The positions of these bands provide structural information; for example, the C=O stretching frequency can be influenced by conjugation and hydrogen bonding. nih.gov

Table 2: Predicted Principal IR Vibrational Frequencies (cm⁻¹) for Urea deriv. 25 This table presents the significant predicted vibrational frequencies and their assignments for Urea deriv. 25.

Vibrational ModePredicted Wavenumber (cm⁻¹, Scaled)Expected Intensity
N-H Stretch3410Medium
Aromatic C-H Stretch3085Medium-Weak
C=O Stretch1675Strong
Amide II (N-H Bend & C-N Stretch)1590Strong
Aromatic C=C Stretch1480Medium
C-N Stretch1350Medium

Note: These are illustrative theoretical values for a hypothetical structure and serve as a representative example.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for predicting the electronic absorption spectra of molecules. rsc.orgrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as the absorption wavelength maximum (λmax), the oscillator strength (f), which is related to the intensity of the absorption, and the molecular orbitals involved in the transition. nih.gov

For Urea deriv. 25, TD-DFT calculations predict the key electronic transitions that constitute its UV-Vis spectrum. The analysis of the involved molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers insight into the nature of these transitions (e.g., π→π* or n→π*). rsc.org

Table 3: Predicted UV-Vis Absorption Data for Urea deriv. 25 The following interactive table summarizes the main electronic transitions predicted for Urea deriv. 25 using TD-DFT calculations.

Predicted λmax (nm)Oscillator Strength (f)Major Orbital Contribution
2850.55HOMO → LUMO (π→π)
2400.32HOMO-1 → LUMO (π→π)

Note: These are illustrative theoretical values for a hypothetical structure and serve as a representative example.

Catalytic Applications of Urea Derivatives

Organocatalysis by Urea (B33335) Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. wikipedia.org Within this field, urea derivatives have proven to be powerful catalysts, primarily by engaging in non-covalent interactions with substrates. nih.gov This mode of action avoids the use of metals, contributing to greener and more sustainable chemical processes. wikipedia.org Chiral urea derivatives are particularly effective in asymmetric synthesis, promoting the formation of specific stereoisomers. researchgate.net

A primary mechanism through which urea derivatives exert their catalytic activity is hydrogen-bond donor catalysis. wikipedia.org The two N-H groups of the urea moiety can form a bidentate hydrogen-bonding interaction with hydrogen-bond accepting substrates, such as carbonyls or nitro groups. wikipedia.orgwikipedia.org This interaction polarizes the substrate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack.

The strength of this hydrogen bonding can be tuned by modifying the substituents on the urea nitrogen atoms. rsc.orgvu.nlresearchgate.net Electron-withdrawing groups enhance the acidity of the N-H protons, leading to stronger hydrogen bonds and often higher catalytic activity. wikipedia.org This principle has been successfully applied in a variety of asymmetric reactions, including Michael additions, Friedel-Crafts alkylations, and aldol (B89426) reactions, where chiral urea catalysts have achieved high levels of enantioselectivity. wikipedia.orgresearchgate.net Quantum-chemical analyses have shown that for certain structures like 1,3-diaryl ureas, steric factors can influence the hydrogen-bond donor strength, providing a nuanced approach to catalyst design. vu.nlresearchgate.net

Table 1: Examples of Reactions Catalyzed by Urea-Based Hydrogen-Bond Donors

Reaction TypeCatalyst TypeSubstrate ExampleOutcome
Friedel-Crafts AlkylationChiral Bifunctional UreaIndoles and NitroalkenesHigh yield and enantioselectivity of 3-substituted indoles. mdpi.com
Michael AdditionThiourea (B124793) Derivative1,3-Dicarbonyl compounds and Nitro-olefinsExcellent yields and enantiomeric excesses. wikipedia.orgresearchgate.net
Henry (Nitroaldol) ReactionUrea-Cobalt Cooperative CatalystAldehydes and NitroalkanesHigh yield and diastereoselectivity for anti-products. researchgate.net

This table is generated based on data from cited research articles.

Urea derivatives can also function as Lewis-acidic organocatalysts through their hydrogen-bonding capabilities. researchgate.net By coordinating to a substrate, they effectively stabilize developing negative charges in the transition state, which is a hallmark of Lewis acid catalysis. Furthermore, the strategic incorporation of an internal Lewis acid, such as a boronate group, onto the urea scaffold can significantly enhance catalytic activity. rsc.orgacs.org This "internal Lewis acid assistance" increases the polarization of the urea N-H bonds, making them stronger hydrogen-bond donors. rsc.org Detailed quantum-chemical calculations have confirmed that the presence of an internal Lewis acid enhances the interaction between reactants, reducing the activation barrier of the reaction. researchgate.net

Conversely, the urea framework can be modified to incorporate basic functional groups, creating bifunctional catalysts that can activate both the nucleophile and the electrophile in a reaction. These bifunctional urea derivatives, often containing a tertiary amine or a similar basic moiety, have proven highly effective in a range of asymmetric transformations.

Metal-Urea Complex Catalysis

In addition to their role in organocatalysis, urea derivatives are widely used as ligands in metal-based catalysis. researchgate.net The oxygen atom of the urea carbonyl group can coordinate to a metal center, and in some cases, coordination can occur through the nitrogen atoms. This coordination modifies the electronic properties and reactivity of the metal, enabling a broad spectrum of catalytic transformations. These complexes can act as precursors for synthesizing metal nitrides or mixed metal oxides for further catalytic applications. acs.orgresearchgate.net

Urea derivatives have been successfully employed as ligands for various transition metals, including palladium, cobalt, and tantalum. researchgate.net In palladium catalysis, urea-derived ligands have shown advantages over traditional phosphine (B1218219) ligands in certain reactions, such as heteroannulation processes to form indolines and dihydrobenzofurans. researchgate.netnih.govacs.org These ligands can be sterically undemanding and promote reactions that are challenging with bulkier ligands. nih.gov

Cooperative catalysis, where both the metal center and the urea ligand play an active role, has also been demonstrated. For instance, a cobalt complex featuring a urea ligand was developed for asymmetric nitroaldol (Henry) reactions, where the urea's hydrogen-bonding ability was crucial for achieving high yield and stereoselectivity. researchgate.net Similarly, tantalum ureate complexes have been used in photocatalytic hydroaminoalkylation reactions. researchgate.net

In the pursuit of more sustainable and economical catalytic systems, there is a growing interest in replacing precious transition metals with earth-abundant alternatives like iron, titanium, and nickel. iith.ac.innih.govnih.gov Urea derivatives are proving to be effective ligands for these metals as well.

For example, an earth-abundant titanium catalyst, generated in situ with a simple urea proligand, has demonstrated high turnover frequencies for the hydroaminoalkylation of unactivated olefins. researchgate.net Iron-urea complexes have also been investigated as precursors for chromium-rich nanospinel catalysts used in the reductive transformation of carbon dioxide. acs.org The use of these more accessible metals, supported by versatile urea ligands, is a promising direction for the development of sustainable chemical processes. ed.ac.uk

Supramolecular Chemistry and Self Assembly of Urea Derivatives

Principles of Urea-Mediated Self-Assembly

The self-assembly of urea (B33335) derivatives is primarily governed by the formation of non-covalent bonds, with hydrogen bonding playing a central role. The planar structure of the urea moiety, combined with the presence of two N-H hydrogen bond donors and one C=O hydrogen bond acceptor, facilitates the formation of robust and predictable one-dimensional hydrogen-bonding arrays. researchgate.netjst.go.jpresearchgate.net

The fundamental interaction driving the self-assembly of urea derivatives is the N-H···O=C hydrogen bond. researchgate.netjst.go.jpresearchgate.net This interaction is highly directional and leads to the formation of characteristic patterns. A common and well-studied motif is the α-tape, a linear chain of urea molecules linked by bifurcated hydrogen bonds. researchgate.net In bis-urea systems, these tapes can further organize into two-dimensional networks or lamellae. researchgate.net

The strength and fidelity of these hydrogen bonds are crucial for the formation of stable supramolecular polymers and other discrete assemblies. researchgate.netnih.gov The planarity of the urea group ensures that the hydrogen bond donors and acceptors are optimally positioned for interaction, contributing to the stability of the resulting architectures. researchgate.net The formation of these extensive hydrogen-bonded networks is a key factor in the gelation of solvents by urea-based gelators and the creation of other ordered materials. jst.go.jpmagtech.com.cn

Detailed research findings:

Directional Growth: High-speed atomic force microscopy has revealed that the growth of supramolecular fibers from a urea derivative can be directional, with different growth kinetics at each end of the fiber. This is attributed to the directional nature of the hydrogen-bonding motif. nih.gov

Cooperative Assembly: The assembly process can be highly cooperative. For bis-urea derivatives, the simultaneous formation of two hydrogen bonds per molecule significantly enhances the stability of the assembly compared to mono-urea compounds. academie-sciences.fr

Solvent Influence: The surrounding solvent molecules can influence the hydrogen-bonding network. In some crystal structures, solvent molecules are incorporated into the supramolecular assembly through hydrogen bonds. nih.gov

The ureido group is an excellent functional group for molecular recognition, particularly for anions and other hydrogen bond acceptors. nih.govresearchgate.net The two N-H groups can act in concert to bind a guest molecule through multiple hydrogen bonds, leading to high affinity and selectivity. nih.govacs.org This property is harnessed in the design of artificial host systems and sensors.

The binding strength can be modulated by altering the electronic properties of the urea derivative. For instance, attaching electron-withdrawing groups to the aryl substituents of an N,N'-diaryl urea increases the acidity of the N-H protons, thereby enhancing its anion binding ability. nih.gov This tunability allows for the rational design of receptors for specific target molecules. rsc.org

Detailed research findings:

Anion Binding: Urea-functionalized calixarenes have demonstrated high affinity for anions like carboxylates and phosphates. The binding strength is dependent on the number and arrangement of the urea groups on the calixarene (B151959) platform. rsc.orgnih.gov

Switchable Preference: Molecularly imprinted polymers (MIPs) incorporating urea-based functional monomers have been developed with switchable anion preference. By altering the conditions, the selectivity of the polymer for different anions, such as phosphonate (B1237965) versus sulfonate, can be reversed. nih.govacs.org

Complex Formation: 1H NMR titration studies and molecular modeling have been used to characterize the formation of complexes between urea-based hosts and various guest molecules, including derivatives of biotin. These studies provide insights into the binding energies and the specific interactions involved. researchgate.netacs.org

Formation of Supramolecular Gels

Urea derivatives are highly effective as low-molecular-weight gelators (LMWGs), capable of immobilizing large volumes of solvent at low concentrations. jst.go.jpmagtech.com.cn The gelation process is driven by the self-assembly of the LMWG into a three-dimensional network of fibers, which entraps the solvent molecules.

LMWGs based on urea self-assemble in suitable solvents to form self-assembled fibrillar networks (SAFINs). nih.gov This process is typically initiated by a change in conditions, such as cooling a hot solution or sonication. jst.go.jp The resulting gels are thermoreversible and can exhibit stimulus-responsive properties. jst.go.jp

A wide variety of urea-based LMWGs have been synthesized, ranging from simple mono-urea derivatives to more complex C3-symmetric tris-urea compounds. jst.go.jpbohrium.com The ability of these molecules to form gels is highly dependent on their molecular structure.

Type of Urea-Based LMWG Common Structural Features Typical Solvents Gelled Key References
Mono-urea derivativesOften contain both aliphatic and aromatic groups.Organic solvents. jst.go.jpbohrium.com
Bis-urea derivativesCan be bolaamphiphilic.A wide range of organic solvents. academie-sciences.frbohrium.comrsc.org
Tris-urea derivativesOften based on a C3-symmetric core.Organic solvents and water. jst.go.jprug.nl
Pseudopeptidic urea derivativesCombine urea functionalities with peptide-like structures.Organic solvents and liquid organic compounds. acs.org

The gelation ability and the properties of the resulting gel can be finely tuned by modifying the molecular structure of the LMWG. jst.go.jpnih.gov Key structural parameters that can be varied include:

Alkyl Chain Length: The length of alkyl chains attached to the urea moiety can influence the solubility of the gelator and the range of solvents that can be gelled. Longer alkyl chains are often effective for gelling more polar organic solvents, while shorter chains are better for less polar solvents. jst.go.jp

Peripheral Substituents: The nature of the substituents on the aromatic rings of aryl ureas can significantly impact gelation. For example, the position of substituents on the phenyl ring can affect the stability and structure of the self-assembled fibers. academie-sciences.frnih.gov

Polyether Backbone: In polyether alkyl urea derivatives, the molecular weight and type of the polyether backbone affect the rheological properties of the gels formed in cosmetic solvents. scispace.comacs.org

Detailed research findings:

Systematic Studies: Systematic studies on N-alkyl-N'-aryl-urea derivatives have shown that N-alkyl-N'-2-benzylphenyl-urea has a particularly high gelation ability across a range of organic solvents. jst.go.jp

Structural Modifications: In a series of analogous bis-urea organogelators, small changes in the substitution pattern on the aryl group were found to have a large impact on the self-assembly properties and the physical toughness of the resulting gels. nih.gov

Rheological Control: For polyether alkyl urea derivatives, rheological analysis has demonstrated a clear dependence of the gel properties on the hydrophobicity of the alkyl end groups and the nature of the polyether backbone. scispace.comacs.org

Supramolecular Capsules and Artificial Host Systems

Beyond the formation of extended networks, urea derivatives can be designed to form discrete, closed-surface structures such as supramolecular capsules. nih.govbsb-muenchen.de These capsules are held together by a defined number of intermolecular hydrogen bonds and can encapsulate guest molecules within their internal cavities.

The design of these systems often involves pre-organizing the urea functionalities on a rigid scaffold, such as a calixarene or a cavitand. researchgate.netjst.go.jp This pre-organization facilitates the formation of a closed-shell structure upon self-assembly. For example, calix nih.govarene tetra-urea derivatives are known to form dimeric capsular assemblies. researchgate.net

These capsules and other urea-based artificial hosts are of great interest for applications in molecular recognition, sensing, and catalysis. nih.govbsb-muenchen.deresearchgate.net The ability to bind specific guests within a protected environment can lead to novel catalytic activities or the stabilization of reactive species.

Detailed research findings:

Hybrid Capsules: Hybrid supramolecular capsules have been developed that are formed by the combination of hydrogen bonds from urea groups and metal-ligand coordination bonds. This dual-mode assembly allows for more complex control over the capsule's formation and guest-binding properties. jst.go.jp

Reversible Assembly: The assembly and disassembly of urea-based supramolecular capsules can be controlled by external stimuli. For instance, the heterodimerization of a tetraureido-calixarene and a diacetate-calix nih.govarene can be reversibly controlled by changing the pH of the solution. nih.gov

Pillararene-Based Hosts: Pillar rsc.orgarenes functionalized with multiple urea groups have been synthesized as receptors for anions. The binding ability and selectivity of these hosts are influenced by the number and relative positions of the urea substituents on the pillararene frame. iucr.org

Supramolecular Polymers

Supramolecular polymers are long, polymer-like arrays of monomeric units held together by non-covalent interactions. nih.gov In the case of urea-based systems, the primary driving force for polymerization is the formation of continuous, linear hydrogen-bonded chains. nih.govresearchgate.net The design of the monomeric urea derivative is critical, as it dictates the strength, stability, and properties of the resulting supramolecular polymer.

A key advantage of using non-covalent bonds is the dynamic and reversible nature of the resulting polymers. This allows for the creation of "smart" materials that can respond to external stimuli or exhibit properties like self-healing. rsc.orgmdpi.com For instance, the hydrogen bonds forming the polymer backbone can be disrupted by heat and can reform upon cooling. mdpi.com

Research Findings:

Researchers have developed numerous urea-based monomers capable of forming supramolecular polymers. A highly successful example is the ureido-pyrimidinone (UPy) moiety, which self-assembles via a strong, self-complementary quadruple hydrogen bonding (DDAA-AADD) array. mdpi.com This high-fidelity interaction leads to the formation of robust and long supramolecular polymers even at low concentrations.

Another area of significant research is in supramolecular polyurea elastomers . These materials are designed to combine covalent crosslinks with multiple hydrogen bonds of varying strengths. mdpi.com By carefully tuning the ratio of strong and weak hydrogen bonding interactions within the polymer network, materials with exceptional self-healing properties can be created. For example, some polyurea networks can completely recover their mechanical properties within hours at room temperature after being cut. mdpi.combohrium.com The dynamic nature of the hydrogen bonds in both the hard and soft domains of the polymer allows for chain mobility and rebonding across the damaged interface. bohrium.com

Urea Derivative TypeKey Supramolecular InteractionResulting Polymer PropertiesExample Application
Ureido-pyrimidinone (UPy) PolymersQuadruple Hydrogen Bonding (DDAA-AADD)High stability, dynamic, tunable propertiesSelf-healing materials, stimuli-responsive devices mdpi.com
Multiphase Polyurea/Thiourea (B124793) ElastomersMultiphase Active Hydrogen BondsUltrastretchable, notch-insensitive, rapid room-temperature self-healingSelf-healing conductors, protective films bohrium.com
Fatty Acid-Based Polyurea NetworksComplementary Hydrogen Bonds (e.g., amidoethylimidazolidone)Self-healing at room or slightly elevated temperatures, re-processableCommercial self-healing polymers mdpi.comdeakin.edu.au

Hybrid Supramolecular Systems

Hybrid supramolecular systems are created when the self-assembly of urea derivatives is combined with other distinct components, such as inorganic nanoparticles, metal ions, or other polymers. jst.go.jpresearchgate.net This integration allows for the development of multifunctional materials that synergistically combine the properties of each component. The urea moiety can act not only as a structural, self-assembling unit but also as a functional group to interact with or even direct the formation of the hybrid component. rsc.org

Research Findings:

A prominent strategy in this area involves using urea-based molecules as low-molecular-weight gelators (LMWGs) to create a fibrillar network that immobilizes a solvent, forming a gel. jst.go.jp These supramolecular gels can then serve as a scaffold for creating hybrid materials.

Hybridization with Nanoparticles: Researchers have shown that certain mono-substituted urea derivatives can act as both gelators and reducing agents. rsc.org When heated with a gold salt like HAuCl₄, these molecules first form a supramolecular gel upon cooling and simultaneously reduce the gold ions to form gold nanoparticles (AuNPs) in situ within the gel network. rsc.org The resulting hybrid material exhibits the properties of the gel and the catalytic or plasmonic properties of the embedded AuNPs.

Hybridization with Metal Ions: Another approach involves designing urea derivatives that also contain a ligand capable of metal coordination, such as a pyridyl group. jst.go.jpresearchgate.net This creates a system governed by two different types of non-covalent interactions: hydrogen bonding and metal-ligand coordination. jst.go.jp Such systems can form complex structures like hybrid supramolecular capsules. The assembly and disassembly of these structures can often be controlled by external stimuli that selectively affect one of the interactions, such as changing the pH or adding a competing ligand. jst.go.jpmdpi.com

Polymer Nanocomposites: Urea derivatives can be used to create reversible crosslinks in conventional polymer matrices. deakin.edu.au By introducing urea-functionalized molecules and nanofillers into a polymer, a self-healing nanocomposite can be formed. The hydrogen bonds provided by the urea groups create a dynamic network that can reform after damage, while the nanofillers enhance the mechanical properties of the material. deakin.edu.au

Hybrid System TypeUrea Derivative ComponentHybrid ComponentDriving InteractionsResulting Function/Application
Nanoparticle-Gel CompositeMono-substituted urea gelatorGold Nanoparticles (AuNPs)Hydrogen bonding (gelation) and redox reactionCatalysis (e.g., reduction of nitroaromatics) rsc.org
Metallo-Supramolecular CapsuleUrea derivative on a cavitand framework with a pyridyl groupDivalent Palladium (Pd²⁺)Hydrogen bonding and metal-ligand coordinationStimuli-responsive guest release jst.go.jpresearchgate.net
Polymer NanocompositeFatty acid-derived ureasNanofiller dispersed in a polymer matrixHydrogen bonding (crosslinking)Self-healing composites with enhanced mechanical properties deakin.edu.au

Materials Science and Advanced Applications of Urea Derivatives

Utilization as Building Blocks in Polymer Chemistry

Urea (B33335) deriv. 25 is a key precursor in the field of polymer chemistry, valued for its reactivity and the durable materials it helps create. Its bifunctional nature allows it to act as a linker, connecting monomer units to form long-chain polymers with desirable mechanical and thermal properties.

Synthesis of Polyureas

Polyureas are a class of polymers known for their exceptional strength, flexibility, and resistance to abrasion. The synthesis of these materials often involves the reaction of a diisocyanate with a diamine. sphinxsai.com In modern, isocyanate-free synthetic routes, Urea deriv. 25 can be directly polycondensed with various diamines through processes like melt polycondensation. digitellinc.comrsc.org This approach avoids the use of toxic isocyanates, aligning with the principles of green chemistry. digitellinc.comrsc.orgresearchgate.net

The resulting polyureas are linear, thermoplastic polymers whose properties, such as melting point and mechanical strength, can be precisely controlled by the choice of the diamine co-monomer. digitellinc.comnih.gov These polymers are used in a wide range of applications, including high-performance elastomers, fibers, adhesives, and coatings. sphinxsai.com

Table 1: Comparison of Polyurea Synthesis Methods

Synthesis Method Reactants Key Features
Traditional Method Diisocyanate + Diamine Fast reaction, highly exothermic, produces strong and flexible polymers. sphinxsai.com

| Isocyanate-Free Method | Urea Derivative + Diamine | Environmentally friendly, avoids toxic precursors, allows for tunable polymer properties. digitellinc.comrsc.org |

Development of Composite Materials

Urea deriv. 25 is instrumental in the production of urea-formaldehyde (UF) resins, a critical component in the manufacturing of composite materials. chemicalmarketanalytics.combritannica.comwikipedia.org These thermosetting resins are produced through the condensation polymerization of urea and formaldehyde (B43269) and are widely used as adhesives and binders for wood products like particleboard, plywood, and medium-density fiberboard (MDF). chemicalmarketanalytics.comwikipedia.orggoodlyglue.com

When combined with reinforcing agents such as natural fibers (e.g., cellulose (B213188) from cotton or wood) or mineral fillers (e.g., kaolinite), Urea deriv. 25 forms robust composite materials. wikipedia.orgresearchgate.netsapub.org The UF resin matrix effectively binds the fibers or fillers, resulting in materials with enhanced mechanical strength, dimensional stability, and thermal properties. researchgate.net Recent research has focused on creating eco-friendly composites by pairing UF resins with biodegradable natural fibers, offering sustainable alternatives to traditional materials. researchgate.netsapub.org The incorporation of mineral fillers like kaolinite (B1170537) into the UF matrix has also been shown to improve performance and reduce formaldehyde emissions. nih.gov

Role in Novel Functional Materials

The distinct molecular structure of Urea deriv. 25, particularly its ability to form extensive hydrogen-bonding networks, makes it a valuable component in the design of novel functional materials. researchgate.net These materials leverage the specific interactions of the urea group to achieve unique properties, such as self-assembly and stimuli-responsiveness.

Researchers have successfully utilized urea derivatives to create supramolecular structures, including polymers, gels, and capsules, held together by non-covalent bonds. researchgate.net A significant area of development is in self-healing polymers. By mediating the urea bond with zinc salts, it can be made dynamic, allowing it to break and reform. rsc.org This dynamic covalent chemistry enables the creation of polyurea materials that can repair themselves after damage, extending their lifespan and improving sustainability. rsc.org These reprocessable plastics have potential applications in advanced coatings, paints, and 3D printing. rsc.org

Applications in Sensing and Molecular Probes

The hydrogen-bonding capabilities of the urea functional group in Urea deriv. 25 make it an excellent receptor for anion sensing. nih.govmdpi.comnih.gov The two N-H groups of the urea moiety can act as hydrogen-bond donors, allowing them to selectively bind with various anions, such as fluoride, acetate, and phosphate. nih.gov

This interaction forms the basis for chemosensors that can detect and signal the presence of specific anions. Often, the urea derivative is incorporated into a larger molecular structure, such as a π-conjugated polymer. nih.gov When the urea receptor binds to a target anion, it can trigger a change in the polymer's photophysical properties, leading to a detectable optical response, such as a color change or quenching of fluorescence. nih.govmdpi.com For instance, a polyphenyleneethynylene polymer bearing a urea receptor has been shown to be a highly selective and sensitive fluorescent sensor for cyanide anions. nih.gov

Table 2: Anion Sensing with Urea-Based Receptors

Receptor Type Target Anions Signaling Mechanism
N,N′-disubstituted urea Fluoride (F⁻) Formation of a charge-transfer complex, causing changes in absorption and fluorescence. mdpi.com
Urea-bearing polymer Cyanide (CN⁻), Acetate (AcO⁻), Phosphate (H₂PO₄⁻) Anion binding induces fluorescence quenching or color change. nih.govnih.gov

| Thiourea (B124793) derivative | Fluoride (F⁻), Acetate (AcO⁻), Phosphate (H₂PO₄⁻) | Deprotonation and hydrogen-bonding processes lead to a visible color change. nih.gov |

Environmental Applications (e.g., Scavengers)

In the realm of environmental technology, derivatives of Urea deriv. 25 have shown significant promise as scavengers for toxic industrial byproducts, particularly hydrogen sulfide (B99878) (H₂S). nih.govmdpi.com H₂S is a hazardous and corrosive gas commonly found in oil and gas production streams that must be removed. nih.govmdpi.com

One notable example is 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMDHEU), a complex urea derivative synthesized from urea, glyoxal, and formaldehyde. nih.govmdpi.comnih.gov DMDHEU has been identified as a potent H₂S scavenger that performs effectively under conditions relevant to the offshore industry. nih.gov It presents a safer and more environmentally benign alternative to currently used triazine-based scavengers, which are associated with toxicity and operational issues like fouling and corrosion. nih.govmdpi.comresearchgate.net The water-solubility and low ecotoxicity of DMDHEU make it a strong candidate for "green chemistry" solutions in industrial gas treatment. nih.govmdpi.com

Table 3: Performance of H₂S Scavengers

Scavenger Type Active Compound Example Advantages
Urea Derivative 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMDHEU) Low toxicity, environmentally benign, effective at relevant industrial temperatures (e.g., 75°C). nih.gov
Triazine-Based MEA-triazine Commonly used but has environmental concerns and can cause operational fouling. mdpi.comresearchgate.net

| Formaldehyde-Releasers | Formaldehyde-Urea reaction products | Can be effective but raise toxicity concerns due to the release of formaldehyde. google.com |

Advanced Analytical Techniques for Structural and Mechanistic Elucidation of Urea Derivatives

Vibrational Spectroscopy Studies

Vibrational spectroscopy provides profound insights into the molecular structure, bonding, and non-covalent interactions within urea (B33335) derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a cornerstone technique for identifying key functional groups and probing the extensive hydrogen-bonding networks characteristic of urea derivatives. The IR spectrum of N,N'-diphenylurea displays distinct bands that are sensitive to the molecular environment. The N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region, are particularly informative. The position and shape of these bands can indicate the presence and strength of intermolecular and intramolecular hydrogen bonds. researchgate.netacs.org For instance, the formation of N-H···O=C hydrogen bonds, which often leads to the self-assembly of urea molecules into tapes or sheets, causes a significant redshift (lowering of frequency) and broadening of the N-H stretching band compared to a free N-H group. acs.orgacs.org

The carbonyl (C=O) stretching vibration, known as the Amide I band, is also highly sensitive to hydrogen bonding. In solid-state N,N'-diphenylurea, this band appears around 1630-1660 cm⁻¹, and its position can shift depending on the extent to which the oxygen atom acts as a hydrogen bond acceptor. acs.orgscirp.org Quantitative analysis of the N-H and C=O stretching regions can help elucidate the equilibrium between different hydrogen-bonded aggregates in solution. rsc.org

Table 1: Key IR Absorption Bands for N,N'-Diphenylurea

Vibrational Mode Typical Wavenumber (cm⁻¹) Description
N-H Stretch 3300 - 3400 Indicates intermolecular N-H···O hydrogen bonding. researchgate.netnih.gov
C-H Stretch (Aromatic) 3000 - 3100 Associated with the phenyl ring C-H bonds. nih.gov
C=O Stretch (Amide I) 1630 - 1660 Carbonyl group vibration, sensitive to H-bonding. acs.orgscirp.org
N-H Bend (Amide II) 1550 - 1560 Coupled C-N stretching and N-H bending.

Raman Spectroscopy for Molecular Vibrations and Conformational Analysis

Raman spectroscopy, which measures inelastic scattering of monochromatic light, serves as a valuable complement to IR spectroscopy. It is particularly effective for analyzing vibrations of non-polar bonds and symmetric molecular motions, providing a more complete picture of the vibrational landscape. In studies of N,N'-diphenylurea, Raman spectra have been used to distinguish between different conformational states. researchgate.net

Theoretical calculations combined with experimental Raman data suggest that N,N'-diphenylurea can exist in multiple conformations, such as cis-cis and cis-trans forms, with the relative populations being environment-dependent. researchgate.net Analysis of the low-frequency region of the Raman spectrum can also provide information on lattice vibrations and intermolecular interactions in the solid state. High-pressure Raman spectroscopy studies have shown that the hydrogen-bonded networks and molecular conformation of N,N'-diphenylurea can undergo significant changes under compression, indicating structural phase transitions. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise chemical structure and dynamic conformational behavior of urea derivatives in solution. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of N,N'-diphenylurea, the N-H proton signal is of particular interest. Its chemical shift is highly sensitive to solvent, temperature, and concentration, reflecting changes in hydrogen-bonding interactions. researchgate.net In a solvent like DMSO-d₆, the N-H protons of N,N'-diphenylurea typically appear as a singlet around 8.65 ppm. uva.nl The aromatic protons appear in the range of 6.9-7.5 ppm, with multiplicities determined by their coupling with adjacent protons. uva.nlchemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) is typically observed around 153 ppm in DMSO-d₆. uva.nl The chemical shifts of the aromatic carbons can be used to confirm the substitution pattern on the phenyl rings. uva.nlnih.gov Advanced NMR techniques, such as NOE (Nuclear Overhauser Effect) experiments, can be used to probe through-space proximity between protons, helping to confirm the predominant conformation (e.g., trans-trans) in solution. acs.orgnih.gov

Table 2: Representative NMR Data for N,N'-Diphenylurea in DMSO-d₆

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H ~8.65 Singlet N-H Protons uva.nl
¹H ~7.45 Doublet Aromatic Protons (ortho to NH) uva.nl
¹H ~7.28 Triplet Aromatic Protons (meta to NH) uva.nl
¹H ~6.96 Triplet Aromatic Protons (para to NH) uva.nl
¹³C ~153.0 - C=O (Carbonyl Carbon) uva.nl
¹³C ~140.2 - Aromatic Carbon (ipso, attached to N) uva.nl
¹³C ~129.3 - Aromatic Carbon (ortho) uva.nl
¹³C ~122.3 - Aromatic Carbon (para) uva.nl

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For N,N'-diphenylurea, the molecular formula is C₁₃H₁₂N₂O, corresponding to a monoisotopic mass of approximately 212.09 u. guidechem.comnist.gov

Under electron ionization (EI), the molecule typically generates a prominent molecular ion peak (M⁺˙) at m/z 212. chemicalbook.comnist.gov The fragmentation pattern provides a fingerprint that can confirm the structure. Common fragmentation pathways for amides and aromatic compounds apply. libretexts.orgwaters.com A key fragmentation for N,N'-diphenylurea involves the cleavage of the N-C(phenyl) bond or the N-C(carbonyl) bond. A major peak in the spectrum is often observed at m/z 93, corresponding to the anilinium radical cation [C₆H₅NH₂]⁺˙, formed by cleavage of a C-N bond with a hydrogen transfer. chemicalbook.com Another significant fragment can be seen at m/z 119, corresponding to the phenyl isocyanate cation [C₆H₅NCO]⁺. chemicalbook.com Analysis of these characteristic fragments allows for unambiguous confirmation of the diarylurea scaffold. acs.org

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of intermolecular interactions. researcher.life

Studies on N,N'-diphenylurea have revealed that it can crystallize in different polymorphic forms, with one common form belonging to the orthorhombic crystal system with the non-centrosymmetric space group Pna2₁. scirp.orgresearchgate.net The crystal structure confirms the molecular connectivity and reveals a nearly planar conformation of the urea backbone. Crucially, it details the hydrogen-bonding network, showing how N-H groups on one molecule interact with the carbonyl oxygen of a neighboring molecule. acs.orgresearchgate.net This N-H···O=C interaction is the primary motif that directs the self-assembly of molecules into one-dimensional "tapes" or chains, which then pack to form the three-dimensional crystal lattice. acs.org

Table 3: Representative Crystallographic Data for N,N'-Diphenylurea

Parameter Value Reference
Crystal System Orthorhombic scirp.orgresearchgate.net
Space Group Pna2₁ scirp.orgresearchgate.net
a (Å) 9.11 scirp.org
b (Å) 10.56 scirp.org
c (Å) 11.78 scirp.org

This technique is invaluable for understanding how molecular structure dictates solid-state packing and for rationalizing the macroscopic properties of the material. researcher.life

In-line Analytical Techniques for Reaction Monitoring (e.g., FT-IR in Flow Systems)acs.org

The continuous manufacturing of complex molecules, such as specialized urea derivatives, necessitates precise control over reaction parameters to ensure efficiency, safety, and product quality. In-line analytical techniques are indispensable tools for real-time monitoring of these processes. Among these, Fourier Transform Infrared (FT-IR) spectroscopy, when integrated into flow chemistry systems, offers a powerful method for tracking the progress of a reaction by observing the vibrational modes of functional groups. This approach provides immediate insights into the consumption of reactants, the formation of intermediates, and the generation of the final product. researchgate.netmdpi.comacs.org

While specific studies on the in-line FT-IR monitoring for the synthesis of "Urea deriv. 25" are not extensively documented in publicly available literature, the methodology can be effectively illustrated through the well-studied synthesis of other nonsymmetrically substituted ureas in continuous-flow reactors. researchgate.netacs.org The principles and findings from these analogous systems are directly applicable and provide a clear framework for how such a process would be monitored for a compound like "Urea deriv. 25."

A key application of in-line FT-IR is in the synthesis of ureas from protected amines, a process that often involves the formation of a transient and highly reactive isocyanate intermediate. researchgate.netacs.orgnih.gov The ability to monitor the appearance and disappearance of the characteristic isocyanate vibrational band in real-time is crucial for optimizing the reaction. For instance, in a two-step flow synthesis, the first stage might involve the reaction of a protected amine with an activating agent to form the isocyanate. The reaction mixture then flows through an FT-IR flow cell, allowing for the continuous measurement of the isocyanate concentration before it enters the second stage to react with another amine, ultimately forming the desired urea derivative. researchgate.netacs.org

The in-line FT-IR spectrum provides a wealth of data for process optimization. By observing the intensity of specific absorption bands, chemists can adjust parameters such as reagent ratios, temperature, and residence time to maximize the yield of the intermediate and, consequently, the final product, while minimizing the formation of byproducts. researchgate.netacs.org

Detailed Research Findings:

In a representative study on the synthesis of nonsymmetrical ureas in a continuous-flow system, in-line FT-IR was instrumental in optimizing the formation of the isocyanate intermediate. researchgate.netacs.org The FT-IR spectrometer, equipped with a microscale ReactIR flow cell, was positioned after the first microreactor to monitor the conversion of the starting carbamate (B1207046) to the isocyanate. researchgate.net

The following table summarizes the characteristic FT-IR absorption bands that are monitored during such a reaction.

Compound TypeFunctional GroupCharacteristic FT-IR Absorption Band (cm-1)Significance in Reaction Monitoring
Starting Material (e.g., Boc-protected amine)Carbamate C=O~1700-1725Disappearance of this band indicates consumption of the starting material.
IntermediateIsocyanate (-N=C=O)~2250-2275Appearance and stabilization of this strong band signal the formation of the key intermediate. Its intensity is maximized by optimizing reaction conditions.
Final ProductUrea C=O~1630-1680Appearance of this band in the second stage of the reaction confirms the formation of the final urea derivative.

The real-time data from the in-line FT-IR allows for the rapid optimization of the stoichiometry of the reagents. For example, by monitoring the intensity of the isocyanate peak, the amount of the activating agent and base can be fine-tuned to achieve complete conversion of the starting material in the shortest possible residence time. researchgate.netacs.org This not only improves the efficiency of the synthesis but also enhances safety by ensuring that the reactive isocyanate intermediate is fully consumed in the subsequent step, preventing its accumulation. mdpi.com This level of process understanding and control is a hallmark of modern pharmaceutical manufacturing and is directly applicable to the synthesis of complex molecules like "Urea deriv. 25."

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Urea deriv. 25 that influence its reactivity in organic synthesis?

  • Methodological Approach: Conduct differential scanning calorimetry (DSC) for thermal stability analysis, polarimetry for optical activity, and HPLC for purity assessment. Compare results with computational predictions (e.g., DFT calculations) to identify structure-reactivity relationships .
  • Data Interpretation: Correlate melting point variability with impurity profiles using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. How can researchers optimize the synthesis protocol for Urea deriv. 25 to improve yield and purity?

  • Experimental Design: Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) and use design-of-experiments (DoE) software to identify optimal conditions. Validate purity via thin-layer chromatography (TLC) and gas chromatography (GC) .
  • Troubleshooting: Address side reactions by introducing inert atmospheres or scavenging agents, as suggested in prior literature on urea derivatives .

Q. What spectroscopic techniques are most effective for characterizing Urea deriv. 25, and how should data interpretation be approached?

  • Technique Selection: Use 13C^{13}\text{C} NMR to confirm urea backbone integrity, FT-IR for functional group analysis, and X-ray crystallography for structural elucidation. Cross-reference spectral data with databases like SciFinder or Reaxys .
  • Validation: Replicate characterization under standardized conditions to minimize instrumental variability .

Advanced Research Questions

Q. How do structural modifications of Urea deriv. 25 impact its mechanism of action in catalytic applications, and what experimental approaches can validate these effects?

  • Hypothesis Testing: Synthesize analogs with substituted aryl groups or alkyl chains and compare catalytic efficiency via kinetic studies (e.g., turnover frequency measurements). Use in-situ Raman spectroscopy to monitor intermediate formation .
  • Data Contradiction Analysis: If results conflict with computational models (e.g., molecular docking), re-evaluate force field parameters or solvent effects in simulations .

Q. What strategies can address discrepancies in reported bioactivity data for Urea deriv. 25 across different studies?

  • Meta-Analysis: Aggregate datasets from public repositories (e.g., ChEMBL) and apply statistical tools (ANOVA, PCA) to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .
  • Controlled Replication: Reproduce high-impact studies using standardized reagents and blinded experimental protocols to isolate methodological biases .

Q. How can computational modeling be integrated with experimental data to predict the stability of Urea deriv. 25 under varying environmental conditions?

  • Multiscale Modeling: Combine quantum mechanical (QM) calculations for bond dissociation energies with molecular dynamics (MD) simulations to assess degradation pathways. Validate predictions via accelerated stability testing (e.g., 40°C/75% RH for 6 months) .
  • Machine Learning: Train models on historical stability data of urea analogs to predict shelf-life under novel conditions .

Methodological Best Practices

  • Literature Integration : Use citation tracing tools (e.g., Connected Papers) to map prior work on urea derivatives and identify understudied functional groups or applications .
  • Ethical Data Reporting : Disclose synthetic yields, characterization raw data, and computational parameters in supplementary materials to enable reproducibility .
  • Peer Review Preparation : Anticipate critiques on sample size (e.g., biological replicates) and statistical power by pre-registering experimental designs on platforms like OSF .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.